molecular formula C14H13FO3 B14245864 Benzoic acid;2-fluoro-5-methylphenol CAS No. 320351-01-7

Benzoic acid;2-fluoro-5-methylphenol

Cat. No.: B14245864
CAS No.: 320351-01-7
M. Wt: 248.25 g/mol
InChI Key: VARZJEGWAJCJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid;2-fluoro-5-methylphenol is an organic compound that combines the properties of benzoic acid and fluorinated phenol. This compound is known for its unique chemical structure, which includes a benzoic acid moiety substituted with a fluorine atom and a methyl group on the phenol ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2-fluoro-5-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated benzene derivative with a suitable nucleophile. For example, 2-fluorobenzoic acid can be synthesized by the nucleophilic fluorination of 1,2-dihalobenzenes . Another method involves the oxidative dearomatization of phenols to generate 2,5-cyclohexadienones, which can then react with difluoromethyl 2-pyridyl sulfone under basic conditions to form benzoyl fluorides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as halogenation, nucleophilic substitution, and oxidation, followed by purification techniques like crystallization or distillation to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-fluoro-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Nucleophilic aromatic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenols or benzoic acid derivatives.

Scientific Research Applications

Benzoic acid;2-fluoro-5-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid;2-fluoro-5-methylphenol involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by a nucleophile, forming a Meisenheimer complex as an intermediate

Comparison with Similar Compounds

Benzoic acid;2-fluoro-5-methylphenol can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific research applications.

Properties

CAS No.

320351-01-7

Molecular Formula

C14H13FO3

Molecular Weight

248.25 g/mol

IUPAC Name

benzoic acid;2-fluoro-5-methylphenol

InChI

InChI=1S/C7H7FO.C7H6O2/c1-5-2-3-6(8)7(9)4-5;8-7(9)6-4-2-1-3-5-6/h2-4,9H,1H3;1-5H,(H,8,9)

InChI Key

VARZJEGWAJCJRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.